Carbamic acid, methyl-, mesityl ester
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Overview
Description
Carbamic acid, methyl-, mesityl ester is an organic compound belonging to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various chemical applications. This particular compound features a mesityl group, which is a derivative of mesitylene, a hydrocarbon with three methyl groups attached to a benzene ring. The presence of the mesityl group imparts unique chemical properties to the ester, making it valuable in both research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of carbamic acid, methyl-, mesityl ester typically involves the reaction of mesityl alcohol with methyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The general reaction can be represented as follows:
Mesityl Alcohol+Methyl Isocyanate→Carbamic Acid, Methyl-, Mesityl Ester
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of catalysts to enhance the reaction rate and yield. Common catalysts include metal-based catalysts such as zinc or tin compounds. The reaction is typically conducted in a solvent such as toluene or dichloromethane to facilitate the mixing of reactants and the removal of by-products.
Types of Reactions:
Hydrolysis: this compound can undergo hydrolysis in the presence of water, leading to the formation of mesityl alcohol and methyl carbamic acid.
Oxidation: The ester can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, resulting in the formation of corresponding oxidized products.
Substitution: The ester group can be substituted by nucleophiles such as amines or thiols, leading to the formation of carbamate derivatives.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Substitution: Amines, thiols, or other nucleophiles under mild to moderate conditions.
Major Products Formed:
Hydrolysis: Mesityl alcohol and methyl carbamic acid.
Oxidation: Oxidized mesityl derivatives.
Substitution: Carbamate derivatives with various functional groups.
Scientific Research Applications
Carbamic acid, methyl-, mesityl ester has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various carbamate derivatives.
Biology: Employed in the study of enzyme inhibition, particularly in the inhibition of acetylcholinesterase.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a prodrug for delivering active compounds.
Industry: Utilized in the production of pesticides, herbicides, and other agrochemicals due to its ability to inhibit specific enzymes in pests.
Mechanism of Action
The mechanism of action of carbamic acid, methyl-, mesityl ester involves the inhibition of enzymes through the formation of a covalent bond with the active site of the enzyme. This covalent bond formation leads to the inactivation of the enzyme, preventing it from catalyzing its normal biochemical reactions. The molecular targets of this compound include enzymes such as acetylcholinesterase, which is crucial for the breakdown of acetylcholine in the nervous system.
Comparison with Similar Compounds
Methyl Carbamate: A simpler ester of carbamic acid without the mesityl group.
Ethyl Carbamate: Another ester of carbamic acid with an ethyl group instead of a mesityl group.
Phenyl Carbamate: An ester of carbamic acid with a phenyl group.
Uniqueness: Carbamic acid, methyl-, mesityl ester is unique due to the presence of the mesityl group, which imparts distinct chemical properties such as increased steric hindrance and altered electronic effects. These properties can influence the reactivity and selectivity of the compound in various chemical reactions, making it valuable for specific applications where other carbamates may not be as effective.
Properties
CAS No. |
3971-92-4 |
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Molecular Formula |
C11H15NO2 |
Molecular Weight |
193.24 g/mol |
IUPAC Name |
(2,4,6-trimethylphenyl) N-methylcarbamate |
InChI |
InChI=1S/C11H15NO2/c1-7-5-8(2)10(9(3)6-7)14-11(13)12-4/h5-6H,1-4H3,(H,12,13) |
InChI Key |
NYJTYCBODKUOLF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)OC(=O)NC)C |
Origin of Product |
United States |
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